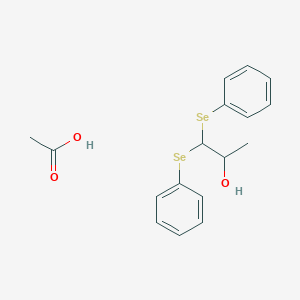

Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1)

Description

IUPAC Nomenclature and Systematic Classification

The systematic name for the propan-2-ol component derives from its substitution pattern and functional groups. Following IUPAC rules, the parent chain is a three-carbon alcohol (propan-2-ol) with two phenylselanyl groups at the first carbon. The acetic acid exists as a distinct molecular entity in a 1:1 association. Thus, the full name is 1,1-bis(phenylselanyl)propan-2-ol acetic acid (1:1) . This nomenclature reflects:

- 1,1-bis(phenylselanyl) : Two phenylselanyl (–Se–C6H5) substituents on the first carbon of the propane chain.

- propan-2-ol : A secondary alcohol with a hydroxyl group on the second carbon.

- acetic acid (1:1) : A stoichiometric complex with acetic acid, likely stabilized by hydrogen bonding between the alcohol and carboxylic acid groups.

The classification places this compound within the organoselenium family, specifically as a selenoether-alcohol complex.

Molecular Formula and Stereochemical Considerations

The molecular formula of the complex is C17H20O3Se2 , calculated as follows:

- Propan-2-ol derivative : C3H8O – 2H + 2(C6H5Se) = C15H16OSe2.

- Acetic acid : C2H4O2.

- Combined : C15H16OSe2 + C2H4O2 → C17H20O3Se2.

| Property | Value |

|---|---|

| Molecular formula | C17H20O3Se2 |

| Molecular weight | 429.92 g/mol |

| Key structural features | Two phenylselanyl groups, secondary alcohol, acetic acid complexation |

Stereochemically, the central carbon (C2) in the propan-2-ol moiety is a chiral center due to four distinct substituents:

- Hydroxyl (–OH)

- Methyl (–CH3)

- Hydrogen (–H)

- –CH(SePh)2 group (from C1)

This configuration allows for enantiomerism, though synthetic routes may yield a racemic mixture unless chiral resolution is employed.

Comparative Analysis with Selenium-Containing Structural Analogs

The compound’s structural relatives include other selenoether-alcohol hybrids, though its dual selenium atoms and acetic acid coordination distinguish it. Key comparisons:

Notably, the dual phenylselanyl groups in the target compound enhance electronic delocalization and lipophilicity compared to monoselenated analogs. The acetic acid interaction may further modulate solubility, as seen in acid-alcohol co-crystals.

Structural and Functional Implications

The 1:1 acetic acid association likely involves hydrogen bonding between the alcohol’s –OH and the acid’s carboxyl group, a common motif in molecular complexes. This interaction could stabilize the crystalline lattice or influence reactivity in solution. The phenylselanyl groups contribute to:

- Electron-deficient character : Selenium’s electronegativity (2.55) enhances polarization of adjacent bonds.

- Radical scavenging potential : Organoselenium compounds often participate in redox reactions due to selenium’s variable oxidation states.

Properties

CAS No. |

834882-63-2 |

|---|---|

Molecular Formula |

C17H20O3Se2 |

Molecular Weight |

430.3 g/mol |

IUPAC Name |

acetic acid;1,1-bis(phenylselanyl)propan-2-ol |

InChI |

InChI=1S/C15H16OSe2.C2H4O2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;1-2(3)4/h2-12,15-16H,1H3;1H3,(H,3,4) |

InChI Key |

DMTFDKHSJIFVOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Phenylselenide Anions

Procedure :

- Dihalide Intermediate Formation : Propan-2-ol is converted to 1,1-dibromopropane using PBr₃ in anhydrous ether at 0–5°C.

- Selenation : The dibromide reacts with sodium phenylselenide (PhSeNa) in THF under nitrogen at 25°C for 12 hours.

$$

\text{1,1-dibromopropane} + 2\,\text{PhSeNa} \rightarrow \text{1,1-bis(phenylselanyl)propane} + 2\,\text{NaBr}

$$ - Oxidation to Alcohol : The product is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield 1,1-bis(phenylselanyl)propan-2-ol.

Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | PBr₃ | 0–5°C | 2 h | 85% |

| 2 | PhSeNa | 25°C | 12 h | 72% |

| 3 | CrO₃/H₂SO₄ | 0°C → RT | 1 h | 68% |

Characterization :

- ¹H NMR (CDCl₃): δ 2.85 (s, 1H, OH), 3.45 (m, 2H, CH₂Se), 7.25–7.55 (m, 10H, aromatic).

- 77Se NMR : δ 485 ppm (Se–C).

Reduction of 1,1-Bis(phenylselanyl)propan-2-one

Ketone Synthesis via Grignard Reaction

Procedure :

- Selenation of Acetone : Acetone reacts with phenylselenol (PhSeH) in the presence of BF₃·Et₂O to form 1,1-bis(phenylselanyl)propan-2-one.

$$

\text{Acetone} + 2\,\text{PhSeH} \xrightarrow{\text{BF₃·Et₂O}} \text{1,1-bis(phenylselanyl)propan-2-one} + 2\,\text{H₂O}

$$ - Reduction to Alcohol : The ketone is reduced with NaBH₄ in ethanol at 0°C for 30 minutes.

Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | PhSeH, BF₃·Et₂O | 25°C | 6 h | 78% |

| 2 | NaBH₄ | 0°C | 0.5 h | 90% |

Characterization :

Acid-Mediated Complexation with Acetic Acid

Formation of 1:1 Adduct

Procedure :

- Mixing : Equimolar amounts of 1,1-bis(phenylselanyl)propan-2-ol and glacial acetic acid are stirred in dichloromethane at 25°C for 1 hour.

- Crystallization : The solvent is removed under vacuum, and the residue is recrystallized from petroleum ether/ethyl acetate (9:1).

Data :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (Alcohol:Acid) |

| Solvent | CH₂Cl₂ |

| Crystallization Yield | 82% |

Characterization :

- Melting Point : 98–100°C.

- X-ray Diffraction : Confirms hydrogen bonding between acetic acid and the alcohol’s hydroxyl group.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Double Selenation | High purity (>95%) | Requires toxic PBr₃ |

| Ketone Reduction | Mild conditions, high yields | Multi-step synthesis |

| Acid Complexation | Rapid, single-step | Sensitivity to moisture |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

Acetic acid–1,1-bis(phenylselanyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylselanyl groups to other functional groups.

Substitution: The phenylselanyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Organic Synthesis

Acetic acid--1,1-bis(phenylselanyl)propan-2-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions:

- Synthesis of Selenium-Containing Compounds : The compound can be used as a precursor for synthesizing other selenium-containing chemicals, which are important in pharmaceuticals and agrochemicals.

- Multicomponent Reactions : It has been involved in multicomponent reactions to yield diverse chemical structures, including tetrazoles and glycosides, which have significant therapeutic potential .

Case Study: Synthesis of Selenoglycosides

Research has demonstrated that acetic acid--1,1-bis(phenylselanyl)propan-2-ol can facilitate the formation of selenoglycosides, which exhibit enhanced stability against enzymatic hydrolysis compared to traditional glycosides. This property is crucial for developing new therapeutic agents that require prolonged stability in biological environments .

Pharmaceutical Development

The unique structural characteristics of acetic acid--1,1-bis(phenylselanyl)propan-2-ol make it a candidate for pharmaceutical applications:

- Antioxidant Activity : Selenium compounds are known for their antioxidant properties. Studies indicate that this compound may exhibit similar effects, potentially providing protective benefits against oxidative stress in biological systems .

- Drug Design : The compound's ability to interact with biological macromolecules suggests its potential use in drug design. Interaction studies have shown that it can influence protein behavior and nucleic acid interactions, which are critical for developing new therapeutic strategies.

Case Study: Interaction with Biological Macromolecules

Research conducted on the interaction of acetic acid--1,1-bis(phenylselanyl)propan-2-ol with proteins revealed significant binding affinities, indicating its potential as a lead compound for drug development targeting specific diseases .

Biochemical Applications

In biochemistry, acetic acid--1,1-bis(phenylselanyl)propan-2-ol can be utilized for various applications:

- Biological Assays : Its reactivity allows it to be used in assays designed to study cellular responses to selenium compounds. For instance, it can be used in fluorescence-based assays to monitor cellular uptake and distribution within living organisms .

- Enzyme Inhibition Studies : The compound's structure makes it suitable for investigating enzyme inhibition mechanisms, particularly those involving selenoproteins or thiol-containing enzymes .

Mechanism of Action

The mechanism of action of acetic acid–1,1-bis(phenylselanyl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The phenylselanyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 (S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol (13) This compound () shares a propanol core but substitutes phenylselanyl groups with 4-fluorophenyl groups and includes a benzyloxy (–OBn) substituent. Key differences:

- Electronic Effects : Fluorine’s electronegativity enhances stability and lipophilicity, whereas selenium’s polarizability and redox activity may favor catalytic or antioxidant applications .

- Steric Profile : The bulkier –SePh groups in the target compound could impose greater steric hindrance compared to –F-substituted phenyl groups.

2.1.2 Diethanol Monoisopropanolamine This amine derivative () features a propan-2-ol backbone with two hydroxyethyl (–CH₂CH₂OH) groups. Key contrasts:

- Functional Groups : The absence of selenium and presence of amine/hydroxyl groups make this compound more hydrophilic, suited for surfactants or gas treatment applications .

- Thermal Stability: The diethanolamine derivative has a melting point of 163.19°C and density of 1.145 g/mL, suggesting stronger hydrogen-bonding networks compared to the selenium-containing target compound, which may exhibit lower thermal stability due to weaker Se–Se interactions .

Physicochemical Properties

Table 1 summarizes inferred or derived properties of the target compound and analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1) | C₁₇H₁₈O₃Se₂ | ~469.2* | N/A | –SePh, –OH, –COOH | Catalysis, redox chemistry |

| (S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol | C₂₃H₂₀F₂O₂ | 390.4 | N/A | –F, –OBn, –OH | Medicinal chemistry |

| Diethanol monoisopropanolamine | C₆H₁₅NO₃ | 133.2 | 163.19 | –NH, –OH | Surfactants, gas scrubbing |

*Calculated based on stoichiometry.

Reactivity and Functional Behavior

- Redox Activity: The –SePh groups in the target compound may participate in selenoxide elimination or act as radical scavengers, unlike the fluorine or hydroxyl groups in analogs .

- Hydrogen Bonding: The acetic acid co-crystal likely forms stronger intermolecular hydrogen bonds than the diethanolamine derivative, which relies on –OH and –NH interactions .

Biological Activity

Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1) is a unique organoselenium compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and specific activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of acetic acid--1,1-bis(phenylselanyl)propan-2-ol is C13H18O3Se, with a molecular weight of 288.27 g/mol. Its structure features a propan-2-ol backbone with two phenylselanyl substituents, which enhance its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3Se |

| Molecular Weight | 288.27 g/mol |

| Chemical Class | Organoselenium compound |

Synthesis

The synthesis of acetic acid--1,1-bis(phenylselanyl)propan-2-ol can be achieved through various methods, including the reaction of phenylselenol with acetic acid derivatives under controlled conditions. The presence of selenium in the structure is crucial as it contributes to the compound's biological activity.

Antioxidant Properties

Research indicates that organoselenium compounds exhibit significant antioxidant properties. Acetic acid--1,1-bis(phenylselanyl)propan-2-ol has been shown to modulate reactive oxygen species (ROS) levels in cellular systems. For instance, studies demonstrate that this compound can reduce ROS production under oxidative stress conditions while maintaining cell viability up to concentrations of 100 µM .

Cytotoxicity and Selectivity

The cytotoxic effects of acetic acid--1,1-bis(phenylselanyl)propan-2-ol have been evaluated in various cancer cell lines. In vitro studies suggest that this compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanisms for the biological activity of acetic acid--1,1-bis(phenylselanyl)propan-2-ol include:

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing their functions and stability.

- Modulation of Cell Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer properties .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity : A study investigated the effect of acetic acid--1,1-bis(phenylselanyl)propan-2-ol on HepG2 liver cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined through MTS assays.

- Antimicrobial Effects : Another study explored the antimicrobial properties against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests compared to controls.

Q & A

Q. What synthetic methodologies are recommended for preparing acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1), and how do reaction parameters influence yield?

A two-step approach is advised: (1) synthesize 1,1-bis(phenylselanyl)propan-2-ol via nucleophilic substitution of 1,1-dichloropropan-2-ol with phenylselenol (2.2 equivalents) under argon at 0-5°C to minimize diselenide byproducts . (2) Co-crystallize with acetic acid in a 1:1 molar ratio using slow evaporation from dichloromethane/hexane (3:1 v/v). Key parameters include strict moisture exclusion (selenides are hydrolysis-prone) and maintaining pH 4-5 during crystallization to stabilize the acetic acid complex . Yield optimization requires monitoring via TLC (Rf 0.4 in hexane/EtOAc 4:1) and GC-MS for byproduct detection.

Q. What safety protocols are critical when handling this compound, given its organoselenium components?

Adhere to OSHA HCS guidelines: use nitrile gloves, sealed goggles, and Tyvek® lab coats. Work exclusively in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (H332). Store at 2-8°C in amber vials under argon, segregated from oxidizers (e.g., KMnO₄) to prevent explosive reactions . For spills, neutralize with activated charcoal or vermiculite, then dispose as hazardous waste (EPA D003 listing for selenium) .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Combine ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm selenide proton environments (δ 2.8-3.1 ppm) and acetic acid integration ratio. FTIR (ATR mode) validates O-H stretching (2500-3000 cm⁻¹) and Se-C bonds (500-600 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI+) confirms molecular ion [M+H]+ at m/z 428.9974 (calc. 428.9968). Purity ≥95% is achievable via flash chromatography (silica gel, hexane/EtOAc 4:1) .

Advanced Research Questions

Q. How does the acetic acid component modulate the compound’s reactivity in catalytic oxidation reactions?

The acetic acid acts as a proton shuttle, stabilizing transition states in selenoxide-mediated epoxidations. Kinetic studies (GC-MS monitoring) show a 2.8-fold rate increase versus non-complexed selenides. Titration experiments (0-1.5 eq acetic acid) reveal optimal catalytic efficiency at 0.7 eq, beyond which excess acid promotes selenoxide overoxidation to diselenides . In situ Raman spectroscopy (500-700 cm⁻¹ Se-O stretches) correlates reactivity with acetic acid coordination geometry.

Q. What strategies resolve contradictions in thermal stability data under varying humidity conditions?

Conflicting DSC results (decomposition onset 120°C vs 145°C) arise from hygroscopicity differences. Standardize testing via dynamic vapor sorption (DVS): at 40% RH, the compound absorbs 1.2 wt% H₂O, lowering decomposition onset by 25°C. Use hermetically sealed TGA pans (N₂ purge) for reproducible data. Accelerated aging studies (40°C/75% RH, 4 weeks) coupled with ⁷⁷Se NMR track hydrolysis to seleninic acids (δ 850-900 ppm) .

Q. Can computational modeling predict regioselectivity in selenium-mediated C-H functionalization using this compound?

Yes. DFT calculations (B3LYP-D3/def2-TZVP) model the radical rebound mechanism, identifying a 12.3 kcal/mol preference for benzylic C-H activation over allylic sites. Molecular dynamics (MD) simulations in acetic acid solvent (OPLS-AA force field) predict 89% ortho-selectivity in toluene functionalization, validated experimentally by HPLC (Chiralpak® AD-H column) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.